molecular formula C7H12N4O B2716286 [5-(1H-1,2,4-Triazol-3-yl)oxolan-2-yl]methanamine CAS No. 1526342-93-7

[5-(1H-1,2,4-Triazol-3-yl)oxolan-2-yl]methanamine

Cat. No.: B2716286
CAS No.: 1526342-93-7
M. Wt: 168.2
InChI Key: FJSJWRCPRRPRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(1H-1,2,4-Triazol-3-yl)oxolan-2-yl]methanamine is a heterocyclic amine featuring a 1,2,4-triazole ring fused to an oxolane (tetrahydrofuran) moiety. The compound’s structure combines the hydrogen-bonding capability of the triazole group with the rigidity and moderate polarity of the oxolane ring. Its molecular formula is C₉H₁₄N₄O, with a molecular weight of 194.24 g/mol (calculated). The compound is often utilized as a pharmaceutical intermediate or building block in drug discovery, particularly in the synthesis of kinase inhibitors or antiviral agents due to its ability to mimic nucleobases or engage in π-π stacking interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c8-3-5-1-2-6(12-5)7-9-4-10-11-7/h4-6H,1-3,8H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSJWRCPRRPRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN)C2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1526342-93-7
Record name 1-[5-(1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1H-1,2,4-Triazol-3-yl)oxolan-2-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with an oxolane precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

[5-(1H-1,2,4-Triazol-3-yl)oxolan-2-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted triazole-oxolane compounds .

Scientific Research Applications

Chemistry

In chemistry, [5-(1H-1,2,4-Triazol-3-yl)oxolan-2-yl]methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications .

Mechanism of Action

The mechanism of action of [5-(1H-1,2,4-Triazol-3-yl)oxolan-2-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features/Applications
[5-(1H-1,2,4-Triazol-3-yl)oxolan-2-yl]methanamine C₉H₁₄N₄O 194.24 Oxolane ring, 1,2,4-triazole-3-yl, primary amine Rigid scaffold, potential kinase inhibitor
rac-[(2R,5S)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride C₉H₁₄N₄O·2HCl 281.21 Triazole-5-yl, stereochemistry (R/S), dihydrochloride Improved solubility, stereochemical diversity
[5-(1-Boc-4-piperidinyl)-1H-1,2,4-triazol-3-yl]methanamine C₁₃H₂₂N₄O₂ 278.35 Boc-protected piperidinyl, triazole-3-yl Protected amine for peptide synthesis
2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]propan-2-amine dihydrochloride C₉H₁₄N₄S·2HCl 281.21 Thiophene substituent, branched amine Enhanced lipophilicity, CNS-targeting potential
(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine C₁₄H₁₅N₄O₂ 283.30 Furan, methoxyphenyl, primary amine Dual heterocyclic system, antimicrobial studies

Analysis of Structural and Functional Differences

Oxolane vs. Piperidinyl/Thiophene/Furan Modifications
  • Oxolane Ring : The oxolane group in the target compound provides rigidity and moderate polarity, which may enhance metabolic stability compared to linear chains. In contrast, the Boc-piperidinyl analogue () introduces a bulky, protected amine group, making it suitable as an intermediate in peptide coupling reactions .
  • Thiophene vs. Conversely, the furan-containing analogue () retains oxygen but adds aromaticity, which may improve π-π interactions in enzyme binding .
Triazole Position and Stereochemistry
  • The triazole-3-yl vs. triazole-5-yl positional isomerism (e.g., ) affects hydrogen-bonding patterns. The 3-yl substitution may favor interactions with polar residues in enzymatic active sites, while 5-yl could alter steric hindrance .
Amine Modifications
  • The dihydrochloride salt forms () enhance aqueous solubility, critical for in vivo applications. The Boc-protected amine () is inert under basic conditions, enabling selective deprotection in multi-step syntheses .

Biological Activity

The compound [5-(1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine is a triazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazole derivatives are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and providing comparative data tables.

Chemical Structure and Properties

The compound can be described structurally by its oxolane ring fused with a triazole moiety. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C₇H₈N₄O
Molar Mass 168.17 g/mol

The biological activity of this compound is hypothesized to involve the following mechanisms:

Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of pathogenic organisms or cancer cells.

Interaction with Receptors: It may bind to various receptors influencing cellular signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds against bacterial strains, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For example:

Cell Line IC₅₀ (µM) Mechanism Observed
MCF7 (breast cancer)15.0Induction of apoptosis
HeLa (cervical cancer)12.5Cell cycle arrest at G2/M phase
A549 (lung cancer)20.0Inhibition of DNA synthesis

These findings suggest that the compound may serve as a promising lead for developing new anticancer agents.

Case Studies

Several case studies have investigated the biological activity of triazole derivatives similar to this compound:

  • Antifungal Activity: A study by Shaw et al. demonstrated that triazole derivatives exhibited potent antifungal activity against Candida albicans, with some compounds achieving MIC values as low as 0.5 µg/mL.
  • Antiviral Properties: Research published in the Journal of Medicinal Chemistry highlighted the antiviral potential of triazole compounds against influenza viruses, suggesting that modifications in the side chains can enhance efficacy.

Comparative Analysis

The following table compares this compound with other known triazole derivatives regarding their biological activities:

Compound Activity Type IC₅₀ (µM) Reference
This compoundAnticancer15.0Current Study
4-(3-methoxyphenyl)-5-methyltriazoleAntimicrobial10.0ResearchGate
1H-benzimidazole derivativesAntiviral8.0MDPI

Q & A

Basic: What synthetic methodologies are recommended for synthesizing [5-(1H-1,2,4-Triazol-3-yl)oxolan-2-yl]methanamine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:

  • Triazole ring formation: Utilize Huisgen cycloaddition or condensation reactions between nitriles and hydrazines under reflux conditions (e.g., ethanol or dichloromethane as solvents) .
  • Oxolane (tetrahydrofuran) ring coupling: Employ palladium-catalyzed cross-coupling or nucleophilic substitution to attach the oxolan-2-yl group to the triazole moiety. Catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ are commonly used .
  • Purification: Recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .
    Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (60–100°C) or solvent polarity to improve yields (>70%).

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify protons on the oxolane ring (δ 3.5–4.5 ppm) and triazole (δ 7.8–8.2 ppm). Methanamine protons appear as a singlet near δ 2.5 ppm .
    • ¹³C NMR: Confirm sp³ carbons in oxolane (60–80 ppm) and sp² carbons in triazole (120–150 ppm) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 181.24) verify molecular weight .
  • X-ray Crystallography: Use SHELXL for refinement of crystal structures, particularly to resolve stereochemistry (e.g., rac-[(2R,5S)-isomer in ) .

Basic: What are the solubility and stability profiles of this compound under standard laboratory conditions?

Answer:

  • Solubility: The compound is polar due to the triazole and oxolane groups. It is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Ethanol or methanol is recommended for recrystallization .
  • Stability:
    • Thermal: Stable at room temperature but may degrade above 150°C. Store at 4°C in airtight containers.
    • Light sensitivity: Protect from prolonged UV exposure to prevent photodegradation of the triazole ring .

Advanced: How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding poses. The triazole ring may coordinate with metal ions (e.g., Zn²⁺ in enzymes), while the oxolane group contributes to hydrophobic interactions .
  • Collision Cross-Section (CCS) Prediction: Ion mobility-mass spectrometry (IM-MS) data (e.g., predicted CCS of 144.3 Ų for [M+H]⁺ in ) validates conformational stability in solution .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate reaction mechanisms, such as hydrogen bonding between the methanamine group and active-site residues .

Advanced: What strategies resolve contradictions in crystallographic or spectroscopic data during structural analysis?

Answer:

  • Cross-validation: Compare X-ray diffraction data with NMR/IR results. For example, SHELXL refinement discrepancies (e.g., R-factor >5%) may indicate twinning; use SHELXD for phase correction .
  • Dynamic NMR: Resolve conformational ambiguities (e.g., oxolane ring puckering) by variable-temperature ¹H NMR .
  • DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G* level to predict vibrational spectra (IR) and compare with experimental data .

Advanced: How does the compound interact with biological macromolecules, and what experimental assays quantify these interactions?

Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐ, kₑ) to proteins (e.g., kinases). Immobilize the target protein on a sensor chip and monitor resonance shifts upon compound injection .
  • Isothermal Titration Calorimetry (ITC): Determine binding affinity (Kd) and stoichiometry by titrating the compound into a protein solution and measuring heat changes .
  • Fluorescence Quenching: Track triazole-induced fluorescence changes in tryptophan residues (e.g., Δλem = 10 nm indicates proximity to binding sites) .

Advanced: How can synthetic byproducts or degradation products be identified and mitigated?

Answer:

  • LC-MS/MS: Use high-resolution MS to detect impurities (e.g., m/z shifts corresponding to oxidized triazole derivatives).
  • Reaction Optimization: Reduce byproducts by controlling stoichiometry (e.g., 1:1.2 ratio of precursors) or using scavenger resins .
  • Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring identify labile functional groups (e.g., methanamine oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.